molecular formula C17H22N2O B2558746 1-Benzhydrylpiperazine hydrate CAS No. 1588441-06-8; 841-77-0

1-Benzhydrylpiperazine hydrate

Cat. No.: B2558746
CAS No.: 1588441-06-8; 841-77-0
M. Wt: 270.376
InChI Key: VHSDFUFIRZBPMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzhydrylpiperazine hydrate is an important nitrogen-containing building block in organic synthesis and pharmaceutical research. It serves as a versatile precursor for the development of novel chemical entities, particularly in the synthesis of more complex piperazine derivatives . Its benzhydryl group contributes to significant lipophilicity, which can influence the pharmacokinetic properties of resultant compounds. In a research setting, this compound has been utilized as a fundamental scaffold in pharmacological studies, where it has been used to create derivatives for evaluation as potential antihistaminic and anthelmintic agents . Beyond medicinal chemistry, 1-benzhydrylpiperazine has also been employed in materials science research, serving as an organic component in the synthesis of novel crystalline carboxylate salts for investigating dielectric properties and conduction mechanisms . The compound is typically supplied as a solid. Researchers should handle this material with care in a well-ventilated environment and consult the safety data sheet prior to use. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzhydrylpiperazine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2.H2O/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19;/h1-10,17-18H,11-14H2;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSDFUFIRZBPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 1 Benzhydrylpiperazine

General Synthetic Routes to 1-Benzhydrylpiperazine (B193184)

The formation of the 1-benzhydrylpiperazine core structure is primarily achieved through two main synthetic pathways: nucleophilic substitution reactions and routes involving Grignard reagents.

Nucleophilic Substitution Reactions

A direct and common method for synthesizing 1-benzhydrylpiperazine is through the nucleophilic substitution reaction between benzhydryl chloride and piperazine (B1678402). In this reaction, the piperazine acts as the nucleophile, displacing the chloride from the benzhydryl group.

The reaction is typically carried out in an organic solvent, such as dimethylformamide (DMF), in the presence of a base to neutralize the hydrochloric acid formed during the reaction. tandfonline.com Anhydrous potassium carbonate is frequently used for this purpose. tandfonline.comtandfonline.com The mixture is heated to facilitate the reaction, often at temperatures around 80°C, for several hours. tandfonline.comtandfonline.comresearchgate.net After the reaction is complete, the product is isolated through extraction and purified, often by crystallization, yielding a white solid. tandfonline.com An alternative approach involves the reduction of benzophenones using sodium borohydride (B1222165) to produce benzhydryl compounds, which are then treated with thionyl chloride to yield the corresponding benzhydryl chloride for reaction with piperazine. nih.gov

Table 1: Nucleophilic Substitution for 1-Benzhydrylpiperazine Synthesis

Reactant 1 Reactant 2 Base Solvent Conditions Reference
Benzhydryl chloride Piperazine Anhydrous K₂CO₃ DMF 80°C, 8 hours tandfonline.com
Benzhydryl chloride Piperazine Anhydrous K₂CO₃ DMF Reflux, 10 hours

Grignard Reagent-Based Syntheses

An alternative route to 1-benzhydrylpiperazine begins with the synthesis of benzhydrol via a Grignard reaction. researchgate.net This method involves the reaction of benzaldehyde (B42025) with a phenyl-containing Grignard reagent, such as phenylmagnesium bromide, under a nitrogen atmosphere. tandfonline.comajrconline.orgresearchgate.net

The resulting benzhydrol is an alcohol, which is then converted into the more reactive benzhydryl chloride. tandfonline.com This is typically achieved by treating the benzhydrol with thionyl chloride. researchgate.netnih.govacs.org The benzhydryl chloride intermediate is then reacted with piperazine, following a similar nucleophilic substitution procedure as described previously, using a base like anhydrous potassium carbonate in a solvent such as DMF to yield 1-benzhydrylpiperazine. tandfonline.comresearchgate.net

Synthesis of Novel 1-Benzhydrylpiperazine Derivatives

The 1-benzhydrylpiperazine molecule contains a secondary amine group within the piperazine ring, which serves as a reactive site for further chemical modifications. This allows for the synthesis of a wide array of derivatives, including acyl, sulfonamide, carboxamide, and 1,4-disubstituted piperazine compounds.

Acyl Derivatives Synthesis

Acyl derivatives of 1-benzhydrylpiperazine are synthesized by reacting the parent compound with various acyl chlorides. ijpsr.com This nucleophilic substitution reaction is generally performed in a dry organic solvent, such as dichloromethane (B109758), at reduced temperatures (0–5°C). A base, typically triethylamine (B128534), is added to the reaction mixture to act as a scavenger for the hydrochloric acid byproduct. ijpsr.com After the initial cooling, the reaction is often allowed to proceed at room temperature for several hours to ensure completion.

Table 2: Synthesis of 1-Benzhydrylpiperazine Acyl Derivatives

Acyl Chloride Base Solvent Temperature Reference
Acetyl chloride Triethylamine Dichloromethane 0-5°C then RT
Benzoyl chloride Triethylamine Dichloromethane 0-5°C then RT
Chloroacetyl chloride Triethylamine Dichloromethane 0-5°C then RT
Valeryl chloride Triethylamine Dichloromethane 0-5°C then RT

Sulfonamide and Carboxamide Derivative Synthesis

The synthesis of sulfonamide and carboxamide derivatives follows a similar principle to acylation, involving the reaction of 1-benzhydrylpiperazine with sulfonyl chlorides or acid chlorides, respectively. tandfonline.com

For the synthesis of sulfonamide derivatives , 1-benzhydrylpiperazine is treated with a variety of substituted sulfonyl chlorides. researchgate.net The reaction is conducted in a solvent like dichloromethane in the presence of triethylamine. tandfonline.comresearchgate.net The mixture is typically cooled to 0–5°C before the addition of the sulfonyl chloride, and then stirred at room temperature for 5-6 hours. tandfonline.comajrconline.org Yields for these reactions are generally good, ranging from 65–90%. tandfonline.com

Carboxamide derivatives are prepared through the reaction of 1-benzhydrylpiperazine with appropriate acid chlorides under similar conditions. tandfonline.com An alternative method for creating carboxamides involves reacting 1-benzhydrylpiperazine with isocyanates, which yields N-substituted carboxamides. tandfonline.combilkent.edu.tr This reaction is also performed in dichloromethane with triethylamine. bilkent.edu.tr Furthermore, reacting with isothiocyanates under similar conditions leads to the formation of the corresponding thioamide derivatives. tandfonline.comnih.gov

Table 3: Synthesis of Sulfonamide and Carboxamide Derivatives

Reagent Derivative Type Base Solvent Yield Reference
Aromatic Sulfonyl Chlorides Sulfonamide Triethylamine Dichloromethane 65-90% tandfonline.com
2-Nitro-benzenesulfonyl chloride Sulfonamide Triethylamine Dichloromethane - researchgate.net
Aromatic Acid Chlorides Carboxamide Triethylamine Dichloromethane 65-90% tandfonline.com
Isocyanate derivatives Carboxamide Triethylamine Dichloromethane - tandfonline.combilkent.edu.tr

1,4-Disubstituted Piperazine Derivative Synthesis

The synthesis of 1,4-disubstituted piperazine derivatives involves the introduction of a second substituent onto the nitrogen atom at the 4-position of the 1-benzhydrylpiperazine ring. This is achieved through various synthetic strategies.

One reported method involves the nucleophilic substitution reaction of 1-benzhydrylpiperazine with different chloroacetylated compounds. nih.gov This reaction is carried out using potassium hydroxide (B78521) as the base in dimethylformamide as the solvent. nih.gov Another approach is the reaction with substituted allyl bromides derived from Baylis–Hillman adducts. researchgate.net

A multi-step synthesis can also be employed, such as reacting 1-benzhydrylpiperazine with 1-(4-benzhydrylpiperazin-1-yl)-3-chloropropan-1-one, which is then further reacted with various disubstituted amines like piperidine (B6355638) and morpholine (B109124) to yield the final 1,4-disubstituted products. jneonatalsurg.com Additionally, reaction with substituted 3-(bromomethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide in the presence of triethylamine and DMF affords another class of 1,4-disubstituted derivatives. nih.gov

Triazoline and Oxadiazole Hybrid Synthesis

The synthesis of hybrid molecules incorporating the 1-benzhydrylpiperazine core with other heterocyclic systems like triazoline and oxadiazole has been a strategy to develop novel compounds. These syntheses often involve multi-step reactions.

A common pathway to 1,3,4-oxadiazole (B1194373) hybrids begins with the conversion of substituted benzoic acids into their corresponding benzoic acid hydrazides. nih.gov These hydrazides then undergo a cyclization reaction to form the oxadiazole ring. nih.gov The final step involves a nucleophilic substitution reaction where the synthesized oxadiazole derivative, typically containing a reactive group like a methylene (B1212753) chloride, is coupled with 1-benzhydrylpiperazine in a solvent such as dimethylformamide (DMF) with a base like potassium hydroxide (KOH) to yield the target hybrid molecule. nih.gov

For the synthesis of Δ²-1,2,3-triazoline hybrids , a series of 1,5-disubstituted-1,2,3-triazolines featuring a 1-(4-chlorobenzhydryl) piperazine moiety have been synthesized. researchgate.netresearchgate.net These syntheses highlight the versatility of the benzhydrylpiperazine scaffold in creating complex heterocyclic systems. The 1,2,3-triazole ring, often referred to as a "linker," is typically formed via 'click' chemistry, specifically copper-catalyzed azide-alkyne cycloaddition reactions, which allows for the efficient joining of molecular fragments. nih.gov Research has explored creating conjugates of N-benzhydrylpiperazine with 1,3,4-oxadiazoles, indicating a broad interest in these hybrid structures. scilit.com The combination of 1,2,3-triazole and 1,3,4-oxadiazole moieties into single molecular entities has also been reported as a promising strategy in medicinal chemistry. nih.gov

Propanone Derivative Synthesis for Specific Biological Activity

The synthesis of propanone derivatives of 1-benzhydrylpiperazine is a key area of research for developing compounds with targeted biological effects, such as anticonvulsant activity. ijpsr.com A general method involves a multi-step synthesis starting with 1-benzhydrylpiperazine.

The initial step is often the reaction of 1-benzhydrylpiperazine with a suitable acyl chloride, such as 3-chloropropionyl chloride, in a solvent like dioxane and in an ice bath. jneonatalsurg.comijpsr.com This reaction yields an intermediate, for instance, 1-(4-benzhydrylpiperazin-1-yl)-3-chloropropan-1-one. jneonatalsurg.com This chloro-intermediate is then reacted with various secondary amines (like diethylamine, piperidine, or morpholine) in the presence of a base such as dry potassium carbonate (K₂CO₃) in a solvent like benzene. jneonatalsurg.com This nucleophilic substitution reaction replaces the chlorine atom, leading to the formation of a diverse series of 1-(4-benzhydrylpiperazin-1-yl)-3-(substituted amino)propan-1-one derivatives. ijpsr.comjneonatalsurg.com

Chemical Characterization of Synthesized Compounds

The structural elucidation and confirmation of newly synthesized 1-benzhydrylpiperazine derivatives are paramount. A combination of spectroscopic and analytical techniques is employed to ensure the purity and verify the chemical structure of these compounds. ajrconline.orgnih.govijpsr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a cornerstone for the structural analysis of 1-benzhydrylpiperazine derivatives. nih.govacs.org In ¹H NMR spectra, the chemical shifts (δ), expressed in parts per million (ppm), and the splitting patterns (singlet, doublet, triplet, multiplet) of the protons provide detailed information about their chemical environment. tandfonline.comuomphysics.net

A key indicator of successful N-substitution on the piperazine ring is the disappearance of the N-H proton peak, which is present in the spectrum of the starting material, 1-benzhydrylpiperazine. nih.govtandfonline.comuomphysics.net For example, in the synthesis of 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine, the absence of the N-H proton signal confirms the formation of the product. uomphysics.net Specific proton signals are assigned to different parts of the molecule, such as the aromatic protons (Ar-H) and the aliphatic protons of the piperazine ring (-CH₂-). tandfonline.comuomphysics.net

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. jneonatalsurg.comrjpn.org For instance, in propanone derivatives, the carbonyl carbon (C=O) shows a characteristic signal at a specific chemical shift. jneonatalsurg.com

Table 1: Representative ¹H NMR Spectral Data for a 1-Benzhydrylpiperazine Derivative

Fourier-transform Infrared (FTIR) Spectroscopy

Fourier-transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in the synthesized molecules. nih.govresearchgate.net The IR spectrum shows absorption bands at specific wavenumbers (cm⁻¹) corresponding to the vibrations of different chemical bonds. For example, in sulfonamide derivatives of 1-benzhydrylpiperazine, the asymmetric and symmetric stretching vibrations of the S=O group appear at characteristic frequencies, such as 1350 cm⁻¹ and 1280 cm⁻¹, respectively. uomphysics.net The presence of a nitro group (NO₂) can be confirmed by strong absorption bands around 1530 cm⁻¹ and 1380 cm⁻¹. uomphysics.net The disappearance of the N-H stretching vibration, which would be present in the parent 1-benzhydrylpiperazine, also serves as evidence of successful substitution. tandfonline.com

Table 2: Key FTIR Absorption Bands for Characterizing 1-Benzhydrylpiperazine Derivatives

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful tool used to determine the molecular weight of the synthesized compounds, providing strong evidence for their identity. ajrconline.orgnih.gov Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used. rjpn.orgresearchgate.net The mass spectrum typically shows a peak corresponding to the protonated molecule [M+H]⁺, which allows for the confirmation of the molecular mass. jneonatalsurg.comrjpn.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which further confirms the molecular formula of the derivative. nih.gov

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically Carbon, Hydrogen, Nitrogen, and Sulfur - CHNS) in a compound. ijpsr.comnih.govresearchgate.net The experimentally determined percentages are compared with the theoretically calculated values for the proposed structure. A close agreement between the found and calculated values confirms the elemental composition and purity of the synthesized derivative. jneonatalsurg.comtandfonline.comuomphysics.netnih.gov For example, for 1-benzhydryl-4-(4-nitrobenzene)sulfonyl-piperazine, the calculated elemental composition was C, 63.14%; H, 5.30%; N, 9.60%; S, 7.33%. The found values were C, 63.17%; H, 5.36%; N, 9.59%, which are in close agreement. nih.gov

Table 3: List of Mentioned Chemical Compounds

Purification Methodologies (e.g., Chromatography, Recrystallization)

The purification of 1-Benzhydrylpiperazine and its derivatives is a critical step following synthesis to ensure the removal of unreacted starting materials, by-products, and other impurities. The selection of a suitable purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the compound. Commonly employed techniques include chromatography and recrystallization. google.com

Chromatographic Methods

Chromatography is a versatile and widely used technique for the separation and purification of 1-Benzhydrylpiperazine and its analogues. The choice of chromatographic method and conditions is tailored to the specific properties of the compound and the matrix it is in.

Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for purifying reaction mixtures containing 1-Benzhydrylpiperazine derivatives. The crude product is loaded onto a column packed with silica gel and eluted with a solvent system of appropriate polarity to separate the target compound from impurities. semanticscholar.orgnih.gov The polarity of the eluent is often gradually increased to effectively resolve the components. The collected fractions are typically analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

Specific examples of eluent systems used in the purification of 1-Benzhydrylpiperazine derivatives include:

A gradient of 20-40% (v/v) ethyl acetate (B1210297) in n-hexane has been successfully used to afford various derivatives as off-white solids. semanticscholar.orgtandfonline.com

An eluent system of 2-6% methanol (B129727) in dichloromethane is also effective, with subsequent trituration of the product using a mixture of n-pentane and diethyl ether (1:1) to enhance purity. nih.gov

Thin-Layer Chromatography (TLC): TLC is an essential analytical tool for monitoring the progress of reactions and for identifying the appropriate solvent system for column chromatography. For the separation of compounds related to 1-Benzhydrylpiperazine, a developing system of chloroform, methanol, glacial acetic acid, and ammonia (B1221849) solution in a ratio of 9.5:0.5:0.1:0.1 by volume has been utilized on silica gel 60 F254 plates, with detection under UV light at 235 nm. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC provides a more efficient separation and is used for both analytical and preparative scale purification. A validated reverse-phase HPLC (RP-HPLC) method for the analysis of related compounds employed an XBridge® HPLC RP-C18 column (4.6 × 250 mm, 5 μm). The optimal separation was achieved using a mobile phase of acetonitrile (B52724) and 0.1% sodium lauryl sulphate in water (90:10, v/v) at a flow rate of 2.0 mL/min, with UV detection at 215 nm. researchgate.net

Gas Chromatography (GC): GC is another analytical method suitable for the analysis of volatile compounds like 1-Benzhydrylpiperazine. Data from the NIST Chemistry WebBook indicates that analysis can be performed on a packed column with SE-30 as the stationary phase at a temperature of 220°C. nist.gov

Table 1: Chromatographic Conditions for 1-Benzhydrylpiperazine and Related Compounds

MethodStationary PhaseMobile Phase / EluentDetectionReference
Column ChromatographySilica Gel20-40% Ethyl acetate in n-hexaneNot specified semanticscholar.orgtandfonline.com
Column ChromatographySilica Gel (100–200 mesh)2–6% Methanol in dichloromethaneNot specified nih.gov
TLCSilica gel 60 F254Chloroform:Methanol:Glacial Acetic Acid:Ammonia (9.5:0.5:0.1:0.1, v/v)UV at 235 nm researchgate.net
HPLCXBridge® HPLC RP-C18 (5 µm)Acetonitrile:0.1% Sodium Lauryl Sulphate in water (90:10, v/v)UV at 215 nm researchgate.net
GCPacked, SE-30Not applicable (isothermal)Not specified nist.gov
Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds. google.com The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution, followed by cooling to allow for the formation of high-purity crystals. The choice of solvent is crucial; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures, while impurities should remain either soluble or insoluble at all temperatures. researchgate.net

For 1-Benzhydrylpiperazine derivatives, crystallization is a commonly reported final purification step. google.com One documented method involves the crystallization of the crude product from a solvent mixture of n-heptane and ethanol (B145695) to yield the purified compound. google.com

Table 2: Recrystallization Solvents for 1-Benzhydrylpiperazine Derivatives

Solvent SystemCompound TypeReference
n-Heptane and Ethanol1-Benzhydrylpiperazine derivative google.com

Structural Elucidation and Conformational Analysis of 1 Benzhydrylpiperazine Compounds

Crystallographic Studies

Crystallographic studies, particularly X-ray diffraction, have been pivotal in elucidating the precise atomic arrangement within 1-benzhydrylpiperazine (B193184) derivatives. These investigations offer a definitive view of the molecular geometry, bond lengths, and angles, which are essential for a comprehensive structural understanding.

X-ray Diffraction Analysis

X-ray diffraction analysis has been successfully employed to determine the molecular structure of several 1-benzhydrylpiperazine derivatives. researchgate.netnih.govresearchgate.netresearchgate.netuomphysics.net In these studies, single crystals of the compounds are irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct a three-dimensional model of the electron density, from which the atomic positions can be inferred. For instance, the structure of 1-benzhydryl-4-(toluene-4-sulfonyl)-piperazine was resolved using direct methods and refined to a final R-factor of 0.0468 for 3174 observed reflections. researchgate.net Similarly, the structure of 1-benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine was confirmed by X-ray diffraction, with the final refinement converging to an R1 value of 0.0440 for 3877 observed reflections. researchgate.nettandfonline.comtandfonline.com These low R-factors indicate a high degree of agreement between the experimental data and the final structural model.

The general procedure involves dissolving the synthesized compound in a suitable solvent, such as ethyl acetate (B1210297), and allowing slow evaporation to yield single crystals suitable for X-ray analysis. tandfonline.com The collected diffraction data is then processed and the structure solved and refined using specialized software packages like SHELXS-97 and SHELXL-97. researchgate.nettandfonline.com

Crystal System and Space Group Determination

The crystallographic data obtained from X-ray diffraction studies allow for the determination of the crystal system and space group for each compound. This information is fundamental to describing the symmetry of the crystal lattice. Several 1-benzhydrylpiperazine derivatives have been found to crystallize in the monoclinic crystal system. researchgate.netnih.govresearchgate.netresearchgate.net

A selection of crystallographic data for various 1-benzhydrylpiperazine compounds is presented in the table below:

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Z
1-Benzhydryl-4-(toluene-4-sulfonyl)-piperazine researchgate.netMonoclinicP2₁/c13.5800(10)8.9630(7)18.9040(10)106.851(3)4
1-Benzhydryl-4-(4-chlorophenylsulfonyl)-piperazine nih.govMonoclinicP2₁/n9.392(7)13.114(10)19.225(11)113.645(3)4
1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine researchgate.netMonoclinicC2/c13.1120(9)21.4990(9)16.655(1)111.352(2)8
1-Benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine researchgate.netMonoclinicP2₁/c9.6180(7)12.9670(10)19.4020(12)114.716(3)4
1-Benzhydryl-4-phenylmethane sulfonyl piperazine (B1678402) uomphysics.netOrthorhombicPbca11.1240(10)9.4940(15)40.239(4)908
1-Benzenesulfonyl-4-benzhydryl-piperazine uomphysics.netMonoclinicP2₁/c13.2390(10)9.1960(7)18.5810(16)110.873(3)4

Z is the number of molecules per unit cell.

Conformational Analysis of the Piperazine Ring

A consistent and key finding across numerous studies of 1-benzhydrylpiperazine derivatives is that the piperazine ring predominantly adopts a chair conformation. researchgate.netnih.govresearchgate.netresearchgate.netuomphysics.netuomphysics.net This conformation is the most stable arrangement for a six-membered ring, minimizing steric and torsional strain. The chair conformation has been confirmed through the analysis of torsion angles, asymmetry parameters, and puckering parameters as defined by Cremer and Pople. nih.govuomphysics.netuomphysics.net

For example, in 1-benzhydryl-4-(4-chlorophenylsulfonyl)piperazine, the chair conformation is confirmed by puckering parameters q₂=0.0291 (24) Å, q₃=0.5969 (26) Å, and Q_T=0.5977 (26) Å. nih.gov In the case of 1-benzhydryl-4-phenylmethane sulfonyl piperazine, the puckering parameters were determined to be Q = 0.5934(39) Å, θ = 178.55(35)°, and φ = 5(19)°. uomphysics.net The substituents on the nitrogen atoms of the piperazine ring are typically found in an equatorial orientation to minimize steric hindrance. uomphysics.netuomphysics.net

Geometry and Bond Angle Analysis around Key Atoms

Detailed analysis of bond lengths and angles reveals important structural features. In derivatives where a sulfonyl group is attached to one of the piperazine nitrogens, the geometry around the sulfur atom is consistently found to be a distorted tetrahedron. researchgate.netnih.govresearchgate.netuomphysics.net This distortion from ideal tetrahedral geometry is attributed to the steric bulk of the substituents and repulsive interactions between the S=O bonds. nih.gov For instance, the O-S-O bond angle is often widened, as seen in 1-benzhydryl-4-(4-chlorophenylsulfonyl)piperazine where the O9-S7-O8 angle is 119.92 (12)°. nih.gov

Spectroscopic Confirmation of Molecular Structure

While X-ray crystallography provides definitive structural information in the solid state, spectroscopic methods are essential for confirming the molecular structure in solution and for characterizing bulk material. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used in conjunction with crystallographic studies. researchgate.netuomphysics.netuomphysics.nettandfonline.comajrconline.org

¹H NMR spectroscopy is particularly useful for confirming the presence of key structural motifs. For example, the formation of a 1-benzhydrylpiperazine derivative can be confirmed by the disappearance of the N-H proton peak of the parent 1-benzhydrylpiperazine. uomphysics.net The chemical shifts and coupling constants of the aromatic and aliphatic protons provide detailed information about the molecular framework. uomphysics.nettandfonline.com

Infrared spectroscopy helps to identify the presence of specific functional groups. In sulfonamide derivatives of 1-benzhydrylpiperazine, the characteristic asymmetric and symmetric stretching vibrations of the S=O group in the sulfonyl moiety are readily observed. researchgate.nettandfonline.com

Mass spectrometry is used to determine the molecular weight of the compound, providing further confirmation of its identity. uomphysics.netajrconline.org The fragmentation pattern observed in the mass spectrum can also offer additional structural clues.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-Benzhydrylpiperazine (B193184) hydrate (B1144303), this method is instrumental in understanding its potential biological activities.

Receptor-Ligand Binding Affinity Prediction

Molecular docking studies have been employed to predict the binding affinity of 1-Benzhydrylpiperazine (BHP) with various biological receptors. For instance, research has shown that BHP exhibits a superior binding affinity for dopamine (B1211576) and serotonin (B10506) receptors when compared to 1-benzyl-piperazine (BZP), a known psychoactive substance. researchgate.net This suggests that 1-Benzhydrylpiperazine may have potent effects on the central nervous system. The binding affinity is often quantified by a docking score, which represents the estimated free energy of binding. A more negative score typically indicates a stronger and more stable interaction. In one study, derivatives of 1-benzhydrylpiperazine showed favorable docking scores against the androgen receptor (AR), with one compound exhibiting a particularly strong interaction. researchgate.net

Below is a table summarizing representative docking scores for 1-Benzhydrylpiperazine derivatives against various receptors.

Compound DerivativeTarget ReceptorDocking Score (kcal/mol)
1 Androgen Receptor (AR)-15.137
BHP Dopamine ReceptorNot explicitly quantified in the provided text, but noted as superior to BZP.
BHP Serotonin ReceptorNot explicitly quantified in the provided text, but noted as superior to BZP.

This table is for illustrative purposes and the values are based on specific studies. The docking score can vary depending on the software and parameters used.

Enzyme-Inhibitor Interaction Profiling

The inhibitory potential of 1-Benzhydrylpiperazine derivatives against various enzymes is another key area of investigation using molecular docking. These simulations help to visualize and understand the interactions between the compound and the active site of an enzyme, providing a basis for designing more potent and selective inhibitors.

For example, derivatives of 1-benzhydrylpiperazine have been studied as inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in inflammation and cancer. nih.gov Molecular docking studies have helped to identify key interactions, such as hydrogen bonding and hydrophobic interactions, that are crucial for the binding and stabilization of these inhibitors within the active sites of the enzymes. nih.gov Similarly, 1-benzhydrylpiperazine derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), with docking studies revealing how the inhibitor binds within the active site of different CA isoforms. rsc.org

The following table presents data on the inhibitory activity and binding energies of some 1-benzhydrylpiperazine derivatives.

CompoundTarget EnzymeIC50 (µM)Selectivity Index (SI)Binding Free Energy (kcal/mol)
9d COX-20.25133.59-36.628
9e COX-20.47Not specifiedNot specified
9g COX-20.49Not specifiedNot specified
9l COX-20.48Not specifiedNot specified
9d 5-LOXNot specifiedNot specified-48.307

IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The Selectivity Index (SI) indicates the selectivity of the inhibitor for COX-2 over COX-1. Binding free energy is another measure of binding affinity.

DNA Binding Mode Prediction

While less common for this specific compound, molecular docking can also be used to predict how a molecule like 1-Benzhydrylpiperazine might interact with DNA. This is particularly relevant if the compound or its derivatives are being investigated for anticancer properties, as some drugs exert their effects by binding to and damaging DNA. In a broader context, a study on a charge-transfer complex involving a related compound, 1-benzoylpiperazine, predicted an intercalative binding mode with DNA, suggesting this as a potential mechanism for its biological activity. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a more dynamic picture of the interactions between 1-Benzhydrylpiperazine hydrate and its biological targets. By simulating the movement of atoms and molecules over time, MD can assess the stability of complexes and reveal subtle changes in conformation and interaction patterns.

Ligand-Protein Complex Stability Assessment

Once a potential binding mode is identified through molecular docking, MD simulations are often performed to assess the stability of the ligand-protein complex. A stable complex is one where the ligand remains bound to the protein's active site throughout the simulation. This stability is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. Low and stable RMSD values suggest a stable complex. researchgate.netnih.gov

For instance, MD simulations have been used to confirm the stability of 1-Benzhydrylpiperazine derivatives within the binding sites of COX-2 and 5-LOX enzymes, as well as the androgen receptor. researchgate.netnih.gov These simulations have highlighted the importance of specific interactions, such as hydrogen bonds and π-π stacking, in maintaining the stability of the complex. researchgate.net

The table below shows representative data from MD simulations assessing the stability of ligand-protein complexes.

ComplexSimulation Time (ns)Average RMSD (Å)Key Stabilizing Interactions
Compound 1 - Androgen Receptor Not specifiedLow and stableHydrogen bonding, π–π stacking
Derivative 9d - COX-2 100FavorableHydrogen bonding, Hydrophobic interactions
Derivative 9d - 5-LOX 100FavorableNot specified
BHP - Dopamine/Serotonin Receptors Not specifiedRobust bindingNot specified

RMSD (Root-Mean-Square Deviation) is a measure of the average distance between the atoms of superimposed molecules. Lower values indicate greater stability.

Conformational Changes and Interaction Pattern Elucidation

MD simulations can also elucidate conformational changes that occur in both the ligand and the protein upon binding. These simulations can reveal how the interaction patterns evolve over time, providing a more detailed understanding of the binding mechanism. researchgate.net For example, simulations can track the formation and breaking of hydrogen bonds and changes in hydrophobic contacts throughout the simulation period. researchgate.net This detailed information is invaluable for understanding the dynamic nature of molecular recognition and can guide the rational design of more effective molecules.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activities. ddg-pharmfac.net For derivatives of 1-benzhydrylpiperazine, both 2D and 3D-QSAR approaches have been instrumental in developing predictive models and understanding the structural features crucial for their therapeutic effects. ddg-pharmfac.nettandfonline.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For derivatives of 1-benzhydrylpiperazine, this technique has been crucial in designing inhibitors for targets like histone deacetylases (HDACs). A general pharmacophore model for HDAC inhibitors consists of three key components: a surface recognition group (CAP group), a hydrocarbon linker, and a zinc-binding group (ZBG). nih.gov In many potent inhibitors, the 1-benzhydrylpiperazine moiety serves as the bulky surface recognition (CAP) group, which interacts with the rim of the enzyme's active site. nih.govnih.gov

In other applications, a pharmacophoric hypothesis for piperazine (B1678402) derivatives targeting dopamine D2 and serotonin 5-HT2A receptors was developed. This model, designated AAHPRRR_1, includes seven features: one hydrogen-bond acceptor, one hydrophobic feature, one positive ionizable feature, and three aromatic rings. researchgate.net Such models are vital for the virtual screening and design of new ligands with desired polypharmacology. researchgate.net

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) provide detailed insights by correlating the 3D steric and electrostatic fields of molecules with their biological activities. ijpsonline.com A 3D-QSAR study on a series of 46 benzhydrylpiperazine analogues as δ opioid receptor agonists utilized both CoMFA and the related Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govresearchgate.net The resulting models demonstrated strong predictive power.

The statistical validation of these models yielded significant results, as detailed in the table below. The contour maps generated from these models indicated that specific steric and electrostatic fields are critical for the binding affinity of these compounds to the δ opioid receptor. nih.govresearchgate.net

Modelq² (Cross-validated r²)r² (Non-cross-validated r²)R²pred (External validation)Reference
CoMFA0.5080.9640.720 nih.govresearchgate.net
CoMSIA0.5300.9270.814 nih.govresearchgate.net

Hologram QSAR (HQSAR) is another technique that relates biological activity to structural composition, but it uses molecular holograms—fingerprints of substructural fragments—as the predictive variables. semanticscholar.org A key advantage of HQSAR is that it does not require the computationally intensive step of molecular alignment, making it a rapid method for analyzing large datasets. semanticscholar.org This approach has been noted in the context of designing dual antagonists for dopamine D2 and serotonin 5-HT2A receptors, further validating its utility. researchgate.net

Proteochemometrics is an advanced QSAR method designed to analyze the interactions between a set of related ligands and a group of related protein targets simultaneously. ddg-pharmfac.net This approach describes both the ligands and the proteins with appropriate molecular descriptors. The resulting model can delineate the chemical features of the ligands responsible for their activity and provide detailed information about the specific interactions between ligands and proteins. ddg-pharmfac.net Research has specifically identified the application of proteochemometrics for studying 1-benzhydryl-piperazine derivatives, highlighting its power in understanding selectivity and cross-reactivity across related protein families. ddg-pharmfac.net

Virtual Screening for Novel Ligand Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. For the 1-benzhydrylpiperazine scaffold, virtual screening has been successfully employed to discover novel inhibitors for various enzymes.

In one notable study, researchers performed a virtual screening of all piperazine-containing molecules from the ChEMBL database to find new inhibitors of the COX-2 enzyme. nih.gov This was accomplished using a hierarchical screening protocol that involved three successive stages of increasing computational precision: high-throughput virtual screening (HTVS), standard precision (SP) docking, and extra precision (XP) docking. nih.gov This tiered approach efficiently filtered a large database to identify promising lead compounds.

Similarly, virtual screening has been applied to discover potent 1-benzhydrylpiperazine-based inhibitors of histone deacetylases (HDACs). nih.govnih.gov The process has also been used to scan fragment databases to identify novel and selective CAP groups that can be combined with the 1-benzhydrylpiperazine core to create new HDAC6 inhibitors. researchgate.net

In Silico Insights into Molecular Binding Characteristics

Molecular docking is a key in silico tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ddg-pharmfac.net This method provides crucial insights into the binding characteristics of 1-benzhydrylpiperazine derivatives at the atomic level.

Detailed molecular docking studies have elucidated the binding modes of these compounds with various targets:

δ Opioid Receptor : The most active benzhydrylpiperazine agonist, BW373U86, was docked into a homology model of the δ opioid receptor. The analysis identified key binding residues, including Gln105, Asp128, Tyr129, Trp274, and Tyr308. The interactions were found to be predominantly driven by hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net

Histone Deacetylase 6 (HDAC6) : Structure-based molecular modeling was used to rationalize the potency and selectivity of 1-benzhydrylpiperazine derivatives as HDAC6 inhibitors. These studies helped to understand how the chemistry of the linker connecting the benzhydrylpiperazine CAP group to the zinc-binding group influences inhibitory activity. nih.govnih.gov

Bacterial DNA Gyrase B : A series of 1,2,3-triazoles derived from 1-benzhydrylpiperazine were evaluated as antibacterial agents. Molecular docking studies showed that the most active compounds had strong binding interactions with the DNA Gyrase B protein, forming hydrogen bonds with key residues such as Ser55, Asp81, and Ile86. researchgate.net

Dopamine and Serotonin Receptors : Docking studies revealed that 1-benzhydrylpiperazine (BHP) itself has a superior binding affinity for dopamine and serotonin receptors compared to the prohibited narcotic agent 1-benzyl-piperazine (BZP), indicating its potential for potent psychoactive effects. researchgate.net

These in silico studies are fundamental to modern drug design, providing a rational basis for the synthesis of new 1-benzhydrylpiperazine derivatives with improved therapeutic profiles.

Medicinal Chemistry and Structure Activity Relationship Sar Investigations

SAR Studies for Enzyme Inhibition

Histone Deacetylase (HDAC) Inhibitors

The 1-benzhydrylpiperazine (B193184) moiety has been successfully employed as a surface recognition group, or "cap" group, in the design of novel histone deacetylase (HDAC) inhibitors. The general pharmacophore for HDAC inhibitors consists of a cap group, a linker region, and a zinc-binding group (ZBG). In a series of synthesized hydroxamic acid-based HDAC inhibitors, the 1-benzhydrylpiperazine served as the cap group, interacting with the surface of the enzyme's active site. rsc.org

SAR studies revealed that the nature and length of the linker connecting the 1-benzhydrylpiperazine cap to the hydroxamic acid ZBG significantly influenced both the potency and selectivity of the inhibitors against different HDAC isoforms. rsc.org

Key findings from these investigations include:

Linker Length: A systematic variation of the hydrocarbon linker length demonstrated that a five-carbon atom linker resulted in selective HDAC6 inhibition. Conversely, a longer, seven-carbon-atom linker led to a non-selective, or pan-HDAC, inhibitor with potent anti-tumor and anti-metastatic properties. rsc.orgresearchgate.netnih.gov

Linker Type: The introduction of a phenyl-hydroxamic acid derivative as the linker and ZBG combination resulted in superior HDAC6 selectivity compared to alkyl-hydroxamic acid derivatives. rsc.org

Potency: Several derivatives exhibited nanomolar IC50 values. For instance, a selective HDAC6 inhibitor with a phenyl-hydroxamic acid linker showed an IC50 of 31 nM, while a pan-HDAC inhibitor with a seven-carbon linker displayed potent nanomolar activity against the HDAC6 isoform. nih.gov

Molecular modeling studies have provided a structural basis for these observations, suggesting that the bulky 1-benzhydrylpiperazine group effectively occupies the wider outer rim of the HDAC6 active site, a feature that distinguishes it from the narrower active sites of class I HDACs. rsc.org

Table 1: In Vitro Inhibitory Activity of 1-Benzhydrylpiperazine-based HDAC Inhibitors

CompoundLinker TypeLinker Length (atoms)TargetIC50 (nM)Selectivity
6b Alkyl-hydroxamic acid5HDAC6186Selective
9b Phenyl-hydroxamic acid-HDAC631Selective
7b Alkyl-hydroxamic acid6Pan-HDACNanomolarNon-selective
8b Alkyl-hydroxamic acid7Pan-HDACNanomolarNon-selective

Data sourced from a study on 1-benzhydrylpiperazine-based HDAC inhibitors. nih.gov

Angiotensin-Converting Enzyme (ACE) Inhibitors

The 1-benzhydrylpiperazine scaffold has also been incorporated into the design of angiotensin-converting enzyme (ACE) inhibitors. ACE is a zinc-containing metalloenzyme crucial for blood pressure regulation. nih.gov In a study focused on the synthesis of new 1,4-disubstituted piperazine (B1678402) derivatives, compounds bearing a benzhydryl group were evaluated for their ACE inhibitory activity. nih.gov

The general structure of these inhibitors involved the 1-benzhydrylpiperazine core with various substitutions at the 4-position of the piperazine ring. The SAR studies indicated that the nature of the substituent at this position plays a critical role in the observed activity. nih.gov

Among the synthesized compounds, a derivative featuring a specific substitution on the second nitrogen of the piperazine ring, designated as compound 12h , demonstrated moderate ACE inhibitor activity. nih.gov Further kinetic studies were performed on this compound to determine its mechanism of inhibition. nih.gov

While the study did not report extensive SAR with a wide range of benzhydrylpiperazine analogs, it established the potential of this scaffold for developing novel ACE inhibitors. The benzhydryl moiety can engage in hydrophobic interactions within the enzyme's active site, while the piperazine ring offers a point for introducing functionalities that can interact with key residues and the catalytic zinc ion.

Monoamine Oxidase (MAO) Inhibitors

Derivatives of 1-benzhydrylpiperazine have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are important targets for the treatment of neurological disorders. nih.gov In one study, a series of 1-benzhydrylpiperazine derivatives were synthesized and evaluated for their ability to inhibit both MAO isoforms. nih.gov

The SAR exploration in this series focused on modifications to a secondary pharmacophore attached to the 1-benzhydrylpiperazine core. One particular derivative, which incorporated a 2-(4-(pyrimidin-2-yl)piperazin-1-yl)-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate structure (compound 2m ), exhibited selective inhibitory activity against MAO-A with an IC50 value of 24.14 µM. nih.gov

This finding suggests that the 1-benzhydrylpiperazine moiety can be effectively utilized in the design of selective MAO-A inhibitors. The bulky benzhydryl group likely contributes to the binding affinity and selectivity by interacting with hydrophobic pockets within the enzyme's active site.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Dual Inhibitors

The 1-benzhydrylpiperazine scaffold has been utilized in the development of dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in the inflammatory cascade. rsc.orgresearchgate.net A series of novel compounds were designed by incorporating the 1-benzhydrylpiperazine moiety with a 1,3,4-oxadiazole (B1194373) ring linked to a substituted phenyl ring. rsc.org

The SAR studies revealed that the nature and position of substituents on the terminal phenyl ring significantly influenced the inhibitory potency and selectivity. rsc.org

Key SAR findings include:

Electron-Withdrawing vs. Electron-Donating Groups: Substitution with electron-withdrawing groups (EWGs) such as chloro (–Cl), nitro (–NO2), and fluoro (–F) on the terminal phenyl ring generally led to moderate to excellent dual inhibitory potential. In contrast, electron-donating groups (EDGs) like methoxy (B1213986) (–OCH3), hydroxyl (–OH), and methyl (–CH3) resulted in moderate inhibition. rsc.org

Positional Isomerism: The position of the substituent on the phenyl ring was crucial. For example, a 4-chloro substitution (compound 9d ) produced the most active derivative against COX-2 with a high selectivity index. A 4-nitro group (compound 9g ) also showed more potent inhibition of both COX-2 and 5-LOX compared to a 2-nitro substitution. rsc.org

Disubstitution: Disubstitution with EWGs, such as a 2,3-dichloro substitution (compound 9i ), increased the inhibitory potential against COX-2. rsc.org

Compound 9d emerged as a particularly promising lead, exhibiting an IC50 of 0.25 µM for COX-2 and 7.87 µM for 5-LOX, outperforming the standard drugs celecoxib (B62257) and zileuton, respectively. researchgate.net

Table 2: Inhibitory Activity of 1-Benzhydrylpiperazine-based Dual COX-2/5-LOX Inhibitors

CompoundTerminal Phenyl SubstitutionCOX-2 IC50 (µM)5-LOX IC50 (µM)COX-2 Selectivity Index
9d 4-Cl0.257.87133.59
9g 4-NO2Potent9.16High
9i 2,3-diClPotent-High
Celecoxib (Standard) -0.36--
Zileuton (Standard) --14.29-

Data sourced from studies on benzhydrylpiperazine-based dual COX-2/5-LOX inhibitors. rsc.orgresearchgate.net

Carbonic Anhydrase (CA) Inhibitors

The "tail approach" in drug design has been successfully applied to develop carbonic anhydrase (CA) inhibitors incorporating the 1-benzhydrylpiperazine moiety. This strategy involves attaching a tail group to a primary sulfonamide, which acts as the zinc-binding group. rsc.orgresearchgate.net A compound, 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, was designed with the benzhydrylpiperazine group serving as the tail, connected via an acetamide (B32628) linker to the 4-sulfamoylphenyl zinc-binding scaffold. rsc.orgresearchgate.net

Crystal structure analysis of this inhibitor in complex with two different human CA isoforms, the ubiquitous hCA II and the brain-associated hCA VII, provided significant SAR insights. rsc.orgresearchgate.net

Conformational Flexibility: The study highlighted the conformational flexibility of the acetamide linker and the importance of the tail's length in achieving isoform selectivity. The inhibitor adopted different conformations when bound to hCA II versus hCA VII. researchgate.net

Isoform Selectivity: The inhibitor showed a higher number of favorable polar and hydrophobic interactions within the active site of hCA VII compared to hCA II, which is consistent with its higher affinity for hCA VII. This suggests that the benzhydrylpiperazine tail can be exploited to achieve selective inhibition of different CA isoforms by targeting specific residues in their active sites. rsc.orgresearchgate.net

These findings demonstrate that the 1-benzhydrylpiperazine group is a valuable component for designing potent and selective CA inhibitors, with the linker playing a crucial role in orienting the tail for optimal interactions within the enzyme's active site. researchgate.net

Lactoperoxidase Enzyme Inhibition

Derivatives of 1-benzhydrylpiperazine have been explored for their ability to inhibit the lactoperoxidase enzyme. Research into a series of N-substituted-1,4-benzhydrylpiperazines has shown that certain modifications can lead to significant inhibitory activity. The nature and placement of substituents on both the benzhydryl group's phenyl rings and the piperazine ring's second nitrogen are critical factors in determining the compound's inhibitory strength.

Derivative ClassKey SubstitutionsObserved Activity Trend
N-ArylpiperazinesSubstituted phenyl ringsElectron-withdrawing groups can enhance activity
N-AlkylpiperazinesVarying alkyl chain lengthsOptimal chain length is crucial for potency

Cholinesterase Inhibition (AChE and BChE)

The 1-benzhydrylpiperazine scaffold has been utilized to develop inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are primary targets in the symptomatic treatment of Alzheimer's disease. nih.gov SAR studies have demonstrated that introducing specific N-substituents on the piperazine ring can yield potent and selective inhibitors. nih.gov The electronic characteristics and the physical size of these substituents are key determinants of inhibitory efficacy. nih.gov Some derivatives have shown a desirable profile of inhibiting both AChE and BChE. nih.gov

Derivative SeriesN-Substituent TypeSelectivity ProfileRepresentative IC₅₀ Range (µM)
ArylpiperazinesHeterocyclic (e.g., Pyridyl)Often dual AChE/BChE inhibition3 - 10
BenzylpiperazinesSubstituted BenzylVariable, can favor BChE5 - 20

*IC₅₀ values are representative and compiled from typical research findings.

Alpha-Glucosidase Inhibition

Derivatives of 1-benzhydrylpiperazine have been investigated as inhibitors of alpha-glucosidase, an enzyme involved in carbohydrate digestion and a target for managing type 2 diabetes. nih.govnih.gov SAR studies have shown that adding specific functional groups to the benzhydryl portion of the molecule, such as sulfonyl groups or other modifications, can significantly influence inhibitory power. researchgate.net For instance, research on 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives indicated that the sulfonyl functional group plays an important role in the observed antidiabetic activity. researchgate.net

Derivative TypeKey Structural FeatureInhibitory Potency vs. Acarbose
Sulfonamides-SO₂- group on piperazine nitrogenCan show significant improvement
Carboxamides-CO- group on piperazine nitrogenGenerally moderate activity

*Acarbose is a standard reference drug for α-glucosidase inhibition. nih.gov

SAR Studies for Receptor Modulation

The flexible structure of 1-benzhydrylpiperazine makes it an excellent starting point for designing ligands that can modulate various G-protein coupled receptors (GPCRs).

Dopamine (B1211576) and Serotonin (B10506) Receptor Ligands

The arylpiperazine structure, a close relative of the benzhydrylpiperazine scaffold, is a well-established framework for creating ligands that target dopamine (D₂) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors. nih.govmdpi.comnih.gov These receptors are critical in the central nervous system, and ligands targeting them are used in treating psychosis and other neurological disorders. mdpi.comresearchgate.net SAR studies reveal that structural changes, such as modifying the aryl group attached to the piperazine nitrogen, can fine-tune the compound's affinity and functional activity (agonist vs. antagonist) at these different receptor subtypes. nih.govresearchgate.net This allows for the design of multi-target ligands with specific pharmacological profiles. nih.govresearchgate.net

Structural MoietyModificationImpact on Receptor Affinity
Terminal Aryl GroupIntroduction of substituents (e.g., methoxy, chloro)Modulates selectivity between D₂ and 5-HT receptor subtypes
Linker ChainVarying length and rigidityAffects overall binding pose and potency

Delta Opioid Receptor Ligands

While initially mistaken for an opioid receptor, the sigma-1 receptor is now known to be distinct. nih.gov However, the piperazine scaffold has been successfully used to create ligands for true opioid receptors. Specifically, research into piperazinyl benzamidines has yielded compounds with high affinity for the delta (δ) opioid receptor. nih.gov SAR studies identified that a combination of an N-benzyl piperazine and a N,N-diethylcarboxamido group resulted in potent and highly selective ligands for the delta opioid receptor over the mu (µ) opioid subtype. nih.gov

Histamine (B1213489) H1 Receptor Ligands

The 1-benzhydrylpiperazine core is a classic pharmacophore for first-generation histamine H1 receptor inverse agonists (antihistamines). nih.gov The two phenyl rings of the benzhydryl group are crucial for high-affinity binding within a deep hydrophobic pocket of the H1 receptor. nih.gov SAR studies have shown that the substituent on the second piperazine nitrogen significantly influences the compound's properties. This scaffold is the basis for well-known antihistamines, where modifications at this position differentiate various drugs in the class.

Ligand Design Principles

The rational design of potent and selective ligands based on the 1-benzhydrylpiperazine core is guided by several established medicinal chemistry strategies. These principles involve the systematic modification of the scaffold to enhance interactions with target proteins, thereby improving efficacy and selectivity.

A clear demonstration of the linker's importance is found in the development of histone deacetylase (HDAC) inhibitors, where the 1-benzhydrylpiperazine group acts as a surface recognition or "cap" group. nih.govmdpi.com In a series of hydroxamic acid-based HDAC inhibitors, researchers systematically varied the length of the hydrocarbon linker connecting the 1-benzhydrylpiperazine cap to the zinc-binding hydroxamic acid group. nih.govnih.gov This investigation revealed that the linker length profoundly influences both potency and isoform selectivity. mdpi.com

A preliminary SAR analysis suggested that a five-carbon atom linker was optimal for achieving selective inhibition of HDAC6. mdpi.com As shown in the table below, analogs with six and seven carbon atoms in the linker resulted in highly potent, but non-selective, HDAC inhibitors. mdpi.com This highlights that a specific linker length provides the ideal spatial orientation for the molecule to interact effectively and selectively with the target enzyme's binding pocket. nih.govmdpi.com

Table 1: Influence of Linker Length on HDAC Inhibition by 1-Benzhydrylpiperazine Derivatives Data sourced from a study on 1-benzhydrylpiperazine-based HDAC inhibitors. nih.govmdpi.com

CompoundLinker Length (n atoms)HDAC6 IC50 (µM)Selectivity Profile
6b50.186Selective
7b6--Non-selective
8b7--Non-selective
9b (phenyl linker)-0.031Highly Selective

The "tail approach" is a ligand design strategy where a molecular fragment, or "tail," is appended to a core scaffold to introduce or enhance a specific biological activity. For 1-benzhydrylpiperazine derivatives, this has been a fruitful method for creating potent and selective enzyme inhibitors.

The development of inhibitors for fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system, exemplifies this approach. nih.gov Studies on piperazine urea (B33335) inhibitors have shown that the nature of the "tail" group attached to the piperazine nitrogen is critical for potency. nih.govnih.gov While simple N-alkylurea tails result in compounds with very low potency, the attachment of an aryl urea tail, such as a phenyl urea, leads to potent FAAH inhibitors. nih.gov This demonstrates that the tail fragment is crucial for the covalent modification of the enzyme's active site serine nucleophile, which is the mechanism of inhibition for this class of compounds. nih.gov

Table 2: Effect of "Tail" Group on FAAH Inhibition Data sourced from SAR studies of piperazine urea FAAH inhibitors. nih.gov

Compound Class"Tail" Group TypeFAAH Inhibitory Potency
4a-gAlkyl ureasLow
4hPhenyl ureaPotent
6a3-Aminopyridyl ureaPotent

Bioisosterism involves substituting one atom or group of atoms in a molecule with another that possesses similar physical or chemical properties. numberanalytics.com This powerful strategy is frequently used in medicinal chemistry to enhance potency, improve selectivity, alter metabolic pathways, or reduce toxicity. numberanalytics.comufrj.br For 1-benzhydrylpiperazine derivatives, bioisosteric replacements have been applied to various parts of the scaffold.

A common modification is the substitution of hydrogen atoms on the benzhydryl group's phenyl rings with fluorine atoms. nih.govcambridgemedchemconsulting.com This can alter the molecule's electronic properties and metabolic stability. cambridgemedchemconsulting.com For example, a series of 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives were synthesized and evaluated for antimycobacterial activity. nih.gov These fluorinated analogs were designed to probe the effect of this bioisosteric replacement on the compound's biological profile.

Another bioisosteric replacement strategy involves modifying the core scaffold itself. For instance, replacing the diphenylmethyl (benzhydryl) moiety with other groups like a 3-/4-alkoxyphenyl group has been explored in the design of antimycobacterial agents. mdpi.com Similarly, the phenyl rings can be replaced with heterocyclic rings to modulate receptor selectivity, such as in the development of dopamine D3 versus D2 receptor-selective ligands. mdpi.com

Table 3: Example of Bioisosteric Replacement in Benzhydrylpiperazine Analogs Data based on the synthesis of fluorinated derivatives for biological evaluation. nih.gov

Parent ScaffoldBioisosteric ReplacementResulting Scaffold
1-BenzhydrylpiperazineHydrogen → Fluorine (on phenyl rings)1-[Bis(4-fluorophenyl)-methyl]piperazine

Molecular hybridization is a rational drug design approach that combines two or more pharmacophores into a single chemical entity. nih.govsemanticscholar.org The goal is to create a hybrid molecule capable of interacting with multiple biological targets, which is a particularly promising strategy for treating complex, multifactorial diseases like neurodegenerative disorders. nih.gov The 1-benzhydrylpiperazine moiety, with its known affinity for various central nervous system targets, serves as an excellent anchor for creating such multi-target-directed ligands. nih.gov

This strategy has been widely applied in the search for treatments for Alzheimer's disease, where multiple pathological pathways are involved. acs.orgresearchgate.netnih.govnih.gov For example, researchers have created hybrids by linking the 1-benzhydrylpiperazine scaffold to other known pharmacophores, such as oxadiazole moieties, to develop dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) for anti-inflammatory and anti-cancer activity. nih.gov In another approach, benzhydrylpiperazine was coupled with nitrobenzenesulfonamide to create hybrids with antituberculosis activity. acs.org This strategy relies on the principle that the hybrid molecule can modulate multiple targets simultaneously, potentially leading to synergistic therapeutic effects and a more effective treatment for complex diseases. nih.govnih.gov

Table 4: Examples of Molecular Hybrids Based on 1-Benzhydrylpiperazine

Pharmacophore 1Pharmacophore 2Resulting Hybrid ClassTherapeutic Target
BenzhydrylpiperazinePhenyl OxadiazoleBenzhydrylpiperazine-oxadiazole hybrids nih.govDual COX-2/5-LOX Inhibition
BenzhydrylpiperazineNitrobenzenesulfonamideBenzhydrylpiperazine-nitrobenzenesulfonamide hybrids acs.orgAntituberculosis
BenzhydrylpiperazineHydroxamic AcidBenzhydrylpiperazine-hydroxamates nih.govmdpi.comHDAC Inhibition

Preclinical Pharmacological Research of 1 Benzhydrylpiperazine Derivatives

Receptor Binding and Functional Assays

Dopamine (B1211576) and Serotonin (B10506) Receptor Affinity

The interaction of 1-benzhydrylpiperazine (B193184) derivatives with dopamine and serotonin receptors is a critical area of investigation for understanding their potential neurological effects. Arylpiperazine derivatives, a broader class of compounds, are known to exhibit affinity for these receptors. For instance, certain arylpiperazines show high affinity for the 5-HT1A serotonin receptor, with some derivatives demonstrating Ki values in the subnanomolar range. nih.govnih.gov Similarly, various arylpiperazine compounds have been shown to bind to D2 dopamine receptors. bg.ac.rsnih.gov

However, specific preclinical data detailing the binding affinities (Ki values) and functional activities of 1-benzhydrylpiperazine hydrate (B1144303) and its direct derivatives at dopamine and serotonin receptor subtypes are not extensively available in publicly accessible scientific literature. While the broader piperazine (B1678402) class of compounds has been a focus of such research, the specific influence of the benzhydryl group on the piperazine core in modulating dopamine and serotonin receptor affinity remains an area requiring further dedicated investigation.

Delta Opioid Receptor Agonism/Antagonism Characterization

The delta opioid receptor (DOR) is recognized as a target for therapeutic agents with potential applications in pain management and mood disorders. mdpi.com Research into non-peptidic ligands has identified various chemical scaffolds with affinity for this receptor. Functional assays, such as those measuring receptor internalization or G-protein activation, are employed to characterize the agonist or antagonist properties of compounds at the DOR. nih.govinnoprot.com

While the study of piperazine-containing molecules in the context of opioid receptor modulation is an active area of research, comprehensive preclinical data characterizing the specific agonistic or antagonistic profile of 1-benzhydrylpiperazine derivatives at the delta opioid receptor is limited in the available scientific literature. Further studies are necessary to determine if the 1-benzhydrylpiperazine scaffold imparts any significant functional activity at this particular receptor.

Antimicrobial Activity

Antibacterial Spectrum and Potency against Gram-Positive Organisms

A series of novel 1-benzhydrylpiperazine sulfonamide and benzamide (B126) derivatives have demonstrated notable in vitro antibacterial activity against a range of Gram-positive bacteria. The potency of these compounds has been quantified using the Minimum Inhibitory Concentration (MIC) method, which indicates the lowest concentration of a substance that prevents visible growth of a bacterium.

In one study, several synthesized derivatives showed significant inhibitory effects against Staphylococcus aureus, Staphylococcus epidermidis, Bacillus cereus, and Bacillus subtilis. The antibacterial efficacy was found to be influenced by the nature and position of substituents on the phenyl ring of the sulfonamide or benzamide moiety. For example, compounds with electron-withdrawing groups, such as chloro substituents, tended to exhibit enhanced activity.

Below is a data table summarizing the MIC values for selected 1-benzhydrylpiperazine derivatives against various Gram-positive bacterial strains.

CompoundBacillus cereus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Staphylococcus aureus (MIC in µg/mL)Staphylococcus epidermidis (MIC in µg/mL)
8d 80858679
8e 9398100105
9c 84808590
9d 64656870
9e 59636568
9f 43484960
9g 60636865
9h 50556053

Data sourced from a study on novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives.

Antibacterial Spectrum and Potency against Gram-Negative Organisms

The same series of 1-benzhydrylpiperazine derivatives were also evaluated for their antibacterial activity against several Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris, and Salmonella typhi.

Generally, the tested compounds exhibited varying degrees of inhibitory activity. The structure-activity relationship observed with Gram-positive bacteria, where electron-withdrawing groups often enhanced potency, was also noted in the context of Gram-negative strains. Certain derivatives displayed significant potency, with MIC values indicating effective inhibition of bacterial growth.

The following data table presents the MIC values for selected 1-benzhydrylpiperazine derivatives against these Gram-negative pathogens.

CompoundPseudomonas aeruginosa (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Proteus vulgaris (MIC in µg/mL)Salmonella typhi (MIC in µg/mL)
8d 72808273
8e 66676870
9c 45605328
9d 96988017
9e 106107109130
9f 79787928
9g 142165130128
9h 131163114131

Data sourced from a study on novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives.

Antifungal Efficacy

The potential of 1-benzhydrylpiperazine derivatives extends to antifungal activity. While this area is less explored compared to their antibacterial properties, some studies have investigated their efficacy against fungal pathogens. For instance, certain piperazine derivatives have been screened for activity against species such as Candida albicans and Aspergillus niger. researchgate.netmanipal.edunih.gov

The development of new antifungal agents is crucial due to the rise of resistant fungal strains. The research into piperazine-based compounds, including the 1-benzhydrylpiperazine scaffold, contributes to the search for novel therapeutic options. However, detailed and extensive data on the MIC values of a wide range of 1-benzhydrylpiperazine derivatives against a broad spectrum of fungal species are not as readily available as the data for their antibacterial counterparts. Further research is warranted to fully characterize their antifungal potential.

Antiproliferative Activity in Human Cancer Cell Lines

The piperazine framework is a key structural motif in the design of new anticancer agents. researchgate.netmdpi.com Derivatives of 1-benzhydrylpiperazine, in particular, have demonstrated notable antiproliferative effects in a variety of human cancer cell lines. mdpi.comnih.gov Modifications at the N-terminal of the piperazine ring, such as the addition of sulfonyl, amide, and thiourea (B124793) groups, have been explored to enhance this activity. mdpi.comnih.gov

Several studies have evaluated the cytotoxic effects of 1-benzhydrylpiperazine derivatives against a broad spectrum of cancer cells. A series of derivatives bearing sulfonamide, carboxamide, and thiourea moieties showed good antiproliferative activity against breast (MCF-7), hepatocellular (HepG-2), cervix (HeLa), and colon (HT-29) carcinoma cell lines. nih.gov

In one study, newly synthesized 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were tested for their cytotoxic effects on a wide panel of cancer cell lines. researchgate.net The investigation covered cancers of the liver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B), breast (MCF7, BT20, T47D, CAMA-1), colon (HCT-116), stomach (KATO-3), and endometrium (MFE-296). researchgate.netchemrxiv.org The results indicated that these compounds exhibited high cytotoxicity, achieving 50% growth inhibition (GI50) at micromolar concentrations. researchgate.netchemrxiv.org Specifically, compounds designated 5a, 5b, and 5c demonstrated noteworthy low GI50 values against several cell lines. researchgate.net

Another investigation focused on 1-benzhydryl-sulfonyl-piperazine derivatives and their ability to inhibit the proliferation of MDA-MB-231 human breast cancer cells. nih.gov Among the tested compounds, 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine (compound 7d) showed significant inhibitory activity. nih.gov Further research into histone deacetylase (HDAC) inhibitors based on the 1-benzhydryl piperazine structure also revealed potent anti-cancer effects. mdpi.com For instance, compound 8b, a non-selective HDAC inhibitor, significantly reduced the viability of both MDA-MB-231 and MCF-7 breast cancer cells. mdpi.com

The table below summarizes the growth inhibitory (GI50) data for selected 1-benzhydrylpiperazine derivatives against various human cancer cell lines.

Table 1: Growth Inhibitory Activity (GI50, µM) of 1-Benzhydrylpiperazine Derivatives in Human Cancer Cell Lines

Compound HUH7 (Liver) FOCUS (Liver) MAHLAVU (Liver) HEPG2 (Liver) HEP3B (Liver) MCF7 (Breast) BT20 (Breast) T47D (Breast) CAMA-1 (Breast) HCT116 (Colon) KATO-3 (Gastric) MFE-296 (Endometrial)
5a 4.64 4.15 7.59 9.37 2.49 9.12 18.82 1.91 1.48 10.23 11.11 24.97
5b 8.43 11.19 9.86 7.32 6.82 9.05 16.92 6.36 9.78 11.49 10.64 16.51
5c 7.37 6.06 7.35 7.22 1.67 6.09 11.62 0.44 1.22 6.18 10.07 9.73
5d 10.29 10.81 10.97 13.00 5.59 8.07 42.71 6.45 8.07 12.55 17.99 34.71
5e 11.80 10.04 14.82 13.72 2.59 8.47 33.94 0.31 4.99 10.89 17.77 24.59

Data sourced from a study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. researchgate.net

Beyond inhibiting cell growth, certain 1-benzhydrylpiperazine derivatives have demonstrated the ability to impede cancer cell migration and invasion, which are crucial processes in metastasis. nih.govcapes.gov.brresearchgate.net Research has particularly highlighted these properties in breast cancer models. nih.govcapes.gov.brresearchgate.net

A study focused on developing 1-benzhydryl piperazine-based HDAC inhibitors identified compounds with potent anti-migratory and anti-invasive activities against MDA-MB-231 and MCF-7 breast cancer cell lines. nih.govcapes.gov.brresearchgate.net One non-selective HDAC inhibitor, designated 8b, was found to be particularly effective at decreasing the migratory and invasive potential of MDA-MB-231 cells. nih.gov This compound also exhibited significant anti-tumor and anti-metastatic effects in a zebrafish xenograft model using MDA-MB-231 cells. mdpi.comresearchgate.net The research suggests that the 1-benzhydrylpiperazine scaffold can be utilized as a capping group to target enzymes like HDAC6, which in turn can alter the migration and invasiveness of cancer cells. researchgate.net

Anthelmintic Activity Evaluation

The therapeutic spectrum of the 1-benzhydrylpiperazine framework extends to antiparasitic applications. itu.edu.tr A study involving the synthesis of 1-benzhydryl piperazine acyl derivatives was conducted to explore their potential anthelmintic activity. itu.edu.tr The evaluation was performed using the method developed by Garg and Atal, which is a standard preclinical assay for this purpose. itu.edu.tr While specific quantitative data from this particular study is limited in the available literature, the investigation points to the potential of these derivatives as a basis for developing new anthelmintic agents. itu.edu.tr Other research on different heterocyclic structures, such as benzimidazole (B57391) and 1,2,4-triazole (B32235) derivatives, has shown that specific chemical modifications can lead to significant anthelmintic effects, suggesting that similar structure-activity relationship studies could be fruitful for the 1-benzhydrylpiperazine class.

Anticonvulsant Activity Assessment in Preclinical Models

The central nervous system is another key target for piperazine derivatives. Several novel series of 1-benzhydrylpiperazine derivatives have been designed, synthesized, and evaluated for their anticonvulsant properties in preclinical models.

One such series, comprising 1-(4-benzhydrylpiperazin-1-yl)-3-(mono-substituted) propan-1-one derivatives, was assessed for anticonvulsant effects using the maximal electroshock-induced seizure (MES) test in rats. Compounds were administered intraperitoneally, and their neurotoxicity was concurrently evaluated using the rotarod method. Within this series, compounds 7d, 7c, and 7g were identified as having good anticonvulsant activity coupled with lower neurotoxicity. Another study reported that the derivative 1-(4-benzhydrylpiperazin-1-yl)-3-morpholinopropan-1-one (3f) showed excellent activity in the MES model. These findings suggest that the diphenylmethyl group attached to the piperazine ring provides hydrophobicity that may enhance anticonvulsant activity.

Interactions with Biomolecules

The pharmacological effects of 1-benzhydrylpiperazine derivatives are rooted in their interactions with various biological macromolecules. While much research has focused on their binding to protein targets such as receptors and enzymes (e.g., histone deacetylases), the interaction with other crucial biomolecules like nucleic acids is also a key area of investigation for many anticancer compounds. mdpi.comnih.gov

Direct research specifically characterizing the DNA binding mechanisms of 1-benzhydrylpiperazine derivatives is not extensively documented in the available scientific literature. The primary mechanism of action for the anticancer effects of these derivatives, as reported in several studies, appears to be the inhibition of protein targets like histone deacetylases rather than direct interaction with DNA. mdpi.comnih.gov

However, the broader class of piperazine-containing compounds has been studied for DNA interactions. mdpi.com In these cases, the piperazine moiety often acts as a linker or scaffold that tethers other chemical groups known to bind to DNA. For example, new pyrrolobenzodiazepine (PBD) dimers, which are known DNA minor groove binders, were designed with a piperazine unit in the linker. The inclusion of the piperazine ring significantly enhanced the DNA binding ability and cytotoxicity of these PBD dimers, likely by improving their hydrophobic interactions and achieving a better isohelical fit within the DNA minor groove. Similarly, other studies have shown that piperazine can be linked to moieties like 1,8-naphthalimide, which are known to intercalate with DNA. mdpi.com Therefore, while the 1-benzhydrylpiperazine core is a crucial pharmacophore, its role in DNA binding appears to be secondary and dependent on its conjugation to a primary DNA-binding agent.

Enzyme-Ligand Interaction Dynamics

The interaction between small molecule ligands and their enzyme targets is a dynamic process fundamental to understanding pharmacological activity. For 1-benzhydrylpiperazine derivatives, computational methods such as molecular docking and molecular dynamics (MD) simulations have become indispensable tools in preclinical research. These techniques provide detailed insights into the binding modes, conformational changes, and energetic landscapes that govern the enzyme-ligand recognition process.

Molecular docking studies are frequently employed to predict the preferred binding orientation of a ligand within an enzyme's active site. For instance, in the development of dual inhibitors for cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), a molecular hybridization approach was used, incorporating the benzhydrylpiperazine scaffold. nih.gov Virtual screening of piperazine-containing compounds from the ChEMBL database against the COX-2 enzyme identified initial hits. nih.gov Subsequent molecular mechanics-generalized born surface area (MM-GBSA) calculations were performed to estimate the binding free energy of newly designed derivatives. nih.gov

Molecular dynamics simulations offer a more profound understanding by modeling the time-dependent behavior of the enzyme-ligand complex. These simulations can reveal the stability of ligand binding, conformational flexibility of the protein, and the specific atomic interactions that stabilize the complex over time. researchgate.netresearchgate.net For example, MD simulations were conducted on 1-(4-chlorobenzhydryl) piperazine derivatives to assess their interaction with enzymes implicated in cancer, such as phosphoinositide 3-kinase (PI3Kδ) and receptor tyrosine phosphatase (PTPRC/CD45). researchgate.net Similarly, MD simulations supported the stability of 1-benzhydrylpiperazine-based inhibitors within the binding site of histone deacetylase 6 (HDAC6), highlighting key hydrogen bonding and π–π stacking interactions. researchgate.netnih.gov

These computational approaches are crucial for rational drug design, allowing researchers to predict how structural modifications to the 1-benzhydrylpiperazine core will affect binding affinity and selectivity for a given enzyme target.

Binding Affinity and Energetics

The potency of an enzyme inhibitor is often quantified by its binding affinity, which can be expressed through metrics like the half-maximal inhibitory concentration (IC50), inhibition constant (Ki), or computationally derived binding free energy. Preclinical studies on 1-benzhydrylpiperazine derivatives have utilized these parameters to rank and optimize potential drug candidates.

In the pursuit of novel anti-cancer agents, a series of 1-(4-chlorobenzhydryl) piperazine derivatives were synthesized and evaluated for their antiproliferative activity. researchgate.net The most potent compounds demonstrated significant inhibitory effects on specific cancer cell lines, which were further investigated through molecular docking to understand their interaction with relevant enzymes. researchgate.net

For the dual inhibition of COX-2 and 5-LOX, a designed benzhydrylpiperazine derivative, compound 9d , was identified as a hit molecule with a minimal binding free energy for both enzymes. nih.gov Enzyme kinetics studies further elucidated its mechanism, showing competitive inhibition against COX-2. nih.gov

The following table summarizes key binding data for selected 1-benzhydrylpiperazine derivatives against various enzyme targets.

Compound/DerivativeTarget EnzymeBinding Affinity/ParameterValue
Compound 7 Phosphoinositide 3-kinase (PI3Kδ)IC50 (against Z-138 cell line)6.85 µM researchgate.net
Compound 10 Receptor Tyrosine Phosphatase (PTPRC/CD45)IC50 (against DND-41 cell line)7.40 µM researchgate.net
Compound 9d Cyclooxygenase-2 (COX-2)Binding Free Energy-36.628 kcal/mol nih.gov
Compound 9d 5-Lipoxygenase (5-LOX)Binding Free Energy-48.307 kcal/mol nih.gov
Compound 9d Cyclooxygenase-2 (COX-2)Ki0.22 µM nih.gov
HDAC Inhibitors Histone Deacetylase 6 (HDAC6)IC50Nanomolar range nih.gov

This table presents data from preclinical in vitro and in silico studies and is for informational purposes only.

Key Molecular Interactions

Molecular modeling studies have revealed the specific types of interactions that anchor 1-benzhydrylpiperazine derivatives within enzyme active sites. These interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking.

For instance, molecular docking of a potent 1-(4-chlorobenzhydryl) piperazine derivative (Compound 7 ) with phosphoinositide 3-kinase revealed key interactions with amino acid residues in the enzyme's active site. researchgate.net Similarly, the interaction of another derivative (Compound 10 ) with receptor tyrosine phosphatase was analyzed to understand its inhibitory mechanism. researchgate.net

In the context of histone deacetylase (HDAC) inhibition, the 1-benzhydrylpiperazine moiety acts as a surface recognition group, while the linker chemistry influences the potency and selectivity for different HDAC isoforms. nih.gov Molecular modeling of these inhibitors in the HDAC6 active site has been used to rationalize their activity. nih.gov

The interaction of 1-benzhydrylpiperazine (BHP) itself has been studied in silico with dopamine and serotonin receptors, revealing a strong binding affinity. researchgate.net Molecular dynamics simulations highlighted the stability of these interactions, underscoring the molecule's potential for robust binding. researchgate.net

The table below details some of the specific amino acid residues involved in the binding of 1-benzhydrylpiperazine derivatives to their enzyme targets, as identified through molecular docking studies.

LigandTarget Enzyme/ProteinInteracting Amino Acid ResiduesType of Interaction
1-Benzhydrylpiperazine (BHP) Dopamine and Serotonin ReceptorsNot specifiedStrong binding affinity and stability noted in simulations researchgate.net
1-Benzhydrylpiperazine-based inhibitors Histone Deacetylase 6 (HDAC6)Not specifiedHydrogen bonding and π–π stacking interactions highlighted researchgate.netnih.gov

This table is based on computational molecular modeling studies and represents predicted interaction patterns.

Advanced Analytical Methodologies for 1 Benzhydrylpiperazine Research

Chromatographic Techniques

Chromatography is fundamental to the separation and analysis of 1-Benzhydrylpiperazine (B193184) hydrate (B1144303) from related substances or complex mixtures. Various chromatographic techniques are employed, each offering distinct advantages for specific analytical goals.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) serves as a powerful and versatile tool for the qualitative and quantitative analysis of pharmaceuticals like 1-Benzhydrylpiperazine hydrate. It is an advancement of thin-layer chromatography (TLC) that utilizes high-quality plates with smaller, more uniform particles, leading to better resolution and sensitivity. researchgate.net This technique is particularly valued for its ability to analyze multiple samples in parallel, making it a rapid and cost-effective screening method. nih.gov

In the context of 1-Benzhydrylpiperazine research, HPTLC can be applied for identity confirmation and purity assessment. For instance, a method analogous to those used for structurally related antihistamines like cetirizine (B192768) and hydroxyzine (B1673990) could be developed. nih.govmdpi.com Such a method would typically involve spotting the sample onto a silica (B1680970) gel 60 F254 HPTLC plate and developing it in a chamber with a suitable mobile phase. nih.gov Densitometric scanning at a wavelength where the benzhydryl chromophore absorbs, such as 230 nm, allows for the quantification of the compound and its impurities. nih.gov The retention factor (Rf) value provides a key parameter for identification.

A hypothetical HPTLC method for this compound is outlined below.

ParameterDescription
Stationary Phase HPTLC plates pre-coated with Silica gel 60 F254
Mobile Phase A mixture like ethyl acetate (B1210297):methanol (B129727):ammonia (B1221849) solution (e.g., 14:3:2, v/v/v) nih.gov
Development Ascending development in a twin-trough chamber to a distance of ~80 mm nih.gov
Detection Densitometric scanning in absorbance mode at a wavelength of approximately 230 nm nih.gov
Result Rf value and peak area for identification and quantification

This table presents a hypothetical HPTLC method based on established procedures for structurally similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification of volatile and semi-volatile compounds. It combines the superior separation capability of gas chromatography with the highly specific detection of mass spectrometry. nist.gov For 1-Benzhydrylpiperazine, GC-MS analysis provides detailed structural information based on its characteristic fragmentation pattern following electron ionization (EI). nih.govnist.gov

The molecule typically undergoes fragmentation at specific points. The most prominent cleavage occurs at the C-N bond connecting the benzhydryl group to the piperazine (B1678402) ring, leading to the formation of the stable benzhydryl cation (diphenylmethyl cation) at a mass-to-charge ratio (m/z) of 167. nih.gov This fragment is often the base peak in the mass spectrum. Other significant fragments arise from the piperazine ring and further breakdown of the benzhydryl moiety. nih.govlibretexts.org The National Institute of Standards and Technology (NIST) has cataloged the mass spectrum of 1-Benzhydrylpiperazine, which serves as a reliable reference. nist.govnist.gov

The Kovats retention index, a measure of where a compound elutes relative to a series of n-alkane standards, is another key identifier in GC analysis. For 1-Benzhydrylpiperazine, the standard non-polar Kovats retention index is reported as 2219. nih.gov

Table 7.1.2: Characteristic GC-MS Data for 1-Benzhydrylpiperazine

Parameter Value Reference
Molecular Formula C₁₇H₂₀N₂ nist.gov
Molecular Weight 252.35 g/mol nih.gov
Kovats Retention Index 2219 (Standard Non-Polar) nih.gov

| Major Mass Fragments (m/z) | 167, 165, 207, 127, 56 | nih.gov |

Data sourced from the PubChem and NIST databases.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique essential for quantifying low levels of compounds in complex matrices. researchgate.net Its application in 1-Benzhydrylpiperazine research is crucial for pharmacokinetic studies and for detecting trace-level impurities. The method combines the physical separation of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. nih.gov

Analysis is typically performed using a reversed-phase column (e.g., C18) and a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol mixed with an aqueous buffer. nih.gov Detection by MS/MS is often carried out in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity and sensitivity. nih.goveurl-pesticides.eu In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected and fragmented, and one or more specific product ions are monitored. researchgate.net For 1-Benzhydrylpiperazine (MW 252.35), the [M+H]⁺ precursor ion would be at m/z 253.2.

Table 7.1.3: Plausible LC-MS/MS MRM Transitions for 1-Benzhydrylpiperazine

Precursor Ion (m/z) Product Ion (m/z) Description
253.2 167.1 Corresponds to the benzhydryl cation fragment
253.2 210.1 Represents a fragment from the piperazine ring cleavage

Data sourced from PubChem MS/MS spectrum (NIST_1199812). nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely used method for routine purity testing and quantitative analysis (assay) of drug substances like this compound. japsonline.com The method's reliability and precision make it suitable for quality control in various stages of research and development.

A typical analysis employs a reversed-phase C18 column, which separates compounds based on their hydrophobicity. japsonline.comshimadzu.com The mobile phase is usually a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol, run in either an isocratic or gradient mode. shimadzu.com Because 1-Benzhydrylpiperazine lacks a strong chromophore, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to enhance detection sensitivity for trace analysis. jocpr.comjocpr.com However, for purity and assay determination where concentrations are higher, detection at a lower wavelength (e.g., 220-230 nm) is generally sufficient. japsonline.com The method can effectively separate the main compound from its process-related impurities and degradation products. shimadzu.comasianpubs.org

Table 7.1.4: Typical HPLC Conditions for Analysis of Piperazine Derivatives

Parameter Description
Column Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Mixture of phosphate buffer and acetonitrile japsonline.com
Flow Rate 1.0 mL/min japsonline.com
Detection UV at 220 nm or 230 nm japsonline.com
Injection Volume 10-20 µL

| Temperature | Ambient or controlled (e.g., 25 °C) japsonline.com |

This table summarizes common HPLC parameters used for the analysis of related pharmaceutical compounds.

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are indispensable for the definitive structural elucidation of molecules. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming its molecular structure in detail.

Detailed NMR Spectroscopic Analysis (e.g., Proton, Carbon-13)

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the specific arrangement of atoms within a molecule. uobasrah.edu.iq Both ¹H (Proton) and ¹³C (Carbon-13) NMR are used to provide a complete structural fingerprint of 1-Benzhydrylpiperazine. nih.gov

In the ¹H NMR spectrum, the signals can be assigned to the different types of protons in the molecule. The ten protons on the two phenyl rings would appear in the aromatic region (typically δ 7.2-7.5 ppm). The single proton of the benzhydryl group (-CH) would produce a characteristic singlet at a downfield position (around δ 4.2 ppm) due to the influence of the adjacent nitrogen and phenyl groups. The eight protons of the piperazine ring are non-equivalent and often appear as complex multiplets or broad signals in the δ 2.3-3.0 ppm range. chemicalbook.com The presence of conformers due to the piperazine ring flip can lead to signal broadening or even distinct sets of signals at room temperature. nih.govrsc.org

The ¹³C NMR spectrum provides information on each unique carbon atom. The spectrum would show distinct signals for the ipso, ortho, meta, and para carbons of the phenyl rings (typically δ 127-143 ppm). A signal for the benzhydryl methine carbon would appear around δ 75-77 ppm. The carbons of the piperazine ring would be observed in the δ 45-55 ppm region. lew.ro The exact number of signals and their chemical shifts can confirm the symmetry and connectivity of the molecule.

Table 7.2.1: Predicted ¹H NMR Chemical Shifts for 1-Benzhydrylpiperazine

Proton Type Number of Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (Phenyl) 10H ~ 7.2 - 7.5 Multiplet
Methine (-CH) 1H ~ 4.2 Singlet
Piperazine (-CH₂-) 4H ~ 2.8 - 3.0 Multiplet/Broad
Piperazine (-CH₂-) 4H ~ 2.3 - 2.5 Multiplet/Broad

Predicted values are based on the structure and general NMR data for related compounds. organicchemistrydata.orgpdx.edu

Table 7.2.2: Predicted ¹³C NMR Chemical Shifts for 1-Benzhydrylpiperazine

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic (ipso-C) ~ 142 - 144
Aromatic (ortho/meta/para-CH) ~ 127 - 129
Methine (-CH) ~ 75 - 77

Predicted values are based on the structure and general NMR data for related compounds. lew.roresearchgate.net

FTIR Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups within this compound. The vibrational spectrum provides a molecular fingerprint, confirming the presence of key structural motifs. The analysis of the FTIR spectrum is based on the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of different bonds.

For this compound, the spectrum is characterized by several key absorption bands. The presence of the piperazine ring is confirmed by N-H stretching vibrations, typically observed in the region of 3500-3220 cm⁻¹. The exact position of this peak can be influenced by hydrogen bonding, particularly in the hydrate form. The aliphatic C-H stretching vibrations from the piperazine ring and the benzhydryl group's methine bridge appear around 2936 and 2851 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations from the two phenyl rings are expected as weaker bands at wavenumbers above 3000 cm⁻¹. dergipark.org.tr

The presence of the water of hydration introduces a broad O-H stretching band, typically in the 3500-3200 cm⁻¹ region, which may overlap with the N-H stretching band. nih.gov The C-N stretching vibrations of the piperazine ring are also identifiable. researchgate.net The collective data from these characteristic peaks allows for the structural confirmation of the molecule.

Table 1: Characteristic FTIR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
O-H Stretch Water of Hydration 3500 - 3200 (Broad)
N-H Stretch Piperazine Ring 3500 - 3220
C-H Stretch Aromatic (Phenyl Rings) > 3000
C-H Stretch Aliphatic (Piperazine Ring) ~2940 - 2850
C-N Stretch Piperazine Ring ~1150 - 1050

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of 1-Benzhydrylpiperazine. The technique provides the exact molecular mass and offers insights into the compound's fragmentation pattern, which helps in structural confirmation. For 1-Benzhydrylpiperazine (C₁₇H₂₀N₂), the expected molecular weight is approximately 252.35 g/mol . nih.gov

In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 252. The fragmentation of this ion provides structural information. A key fragmentation pathway involves the cleavage of the C-N bond connecting the benzhydryl group to the piperazine ring. This leads to the formation of the stable diphenylmethyl cation (the benzhydryl cation, [C₁₃H₁₁]⁺) at m/z 167, which is often the base peak in the spectrum. nih.govresearchgate.net Other significant fragments can include ions at m/z 207 and 165. nih.gov Tandem mass spectrometry (MS-MS) experiments on the protonated molecule ([M+H]⁺ at m/z 253) can further confirm the structure by fragmenting this precursor ion to yield characteristic product ions, such as the one at m/z 167. nih.gov

Table 2: Major Mass Spectral Fragments of 1-Benzhydrylpiperazine

m/z (Mass-to-Charge Ratio) Proposed Fragment Formula
252 Molecular Ion [M]⁺ [C₁₇H₂₀N₂]⁺
253 Protonated Molecular Ion [M+H]⁺ [C₁₇H₂₁N₂]⁺
167 Benzhydryl Cation [C₁₃H₁₁]⁺

UV-Vis Spectroscopy for Interaction Studies

UV-Vis spectroscopy is a valuable method for studying the interactions between this compound and other molecules, particularly biomacromolecules like proteins. nih.gov This technique monitors changes in the electronic absorption spectrum of the interacting species. The aromatic phenyl rings in 1-Benzhydrylpiperazine give rise to characteristic π-π* transitions in the UV region. researchgate.net

When 1-Benzhydrylpiperazine binds to a target molecule, the local environment of its chromophores (the phenyl rings) can change, leading to shifts in the absorption spectrum. These changes can manifest as:

Hyperchromic shift: An increase in absorbance intensity.

Hypochromic shift: A decrease in absorbance intensity. lew.ro

Bathochromic shift (red shift): A shift of the absorption maximum (λ_max) to a longer wavelength.

Hypsochromic shift (blue shift): A shift of the λ_max to a shorter wavelength.

By titrating a solution of a target molecule with this compound and monitoring the changes in the UV-Vis spectrum, one can infer binding. The magnitude of the spectral changes can be correlated with the extent of the interaction, allowing for the characterization of the binding process. nih.govlew.ro

Table 3: Hypothetical UV-Vis Spectral Changes upon Interaction

Analyte λ_max (nm) Initial λ_max (nm) with 1-Benzhydrylpiperazine Change in Absorbance
Model Protein A 280 282 Hyperchromic Shift

Fluorescence Spectroscopy for Binding Assays

Fluorescence spectroscopy offers a highly sensitive approach for investigating the binding of this compound to target molecules, such as proteins or enzymes. edinst.com These binding assays often rely on monitoring changes in the fluorescence properties of either the target molecule or a fluorescent probe.

Many proteins contain intrinsic fluorophores, primarily tryptophan residues, which fluoresce when excited with UV light. mdpi.com If 1-Benzhydrylpiperazine binds near a tryptophan residue, it can cause quenching (a decrease) of this intrinsic fluorescence. The degree of quenching can be analyzed using the Stern-Volmer equation to determine binding constants (K_b) and the number of binding sites (n). mdpi.com

Alternatively, a competition assay can be designed where a fluorescently labeled ligand known to bind to the target is displaced by 1-Benzhydrylpiperazine. edinst.com The increase in fluorescence from the displaced probe allows for the quantification of the binding affinity of the unlabeled 1-Benzhydrylpiperazine. edinst.comnih.gov Changes in fluorescence anisotropy (or polarization) can also be measured, as the binding of the small ligand to a large macromolecule will slow its rotational diffusion, leading to an increase in anisotropy. edinst.com

Table 4: Example Fluorescence Quenching Data for Binding Assay

[1-Benzhydrylpiperazine] (µM) Fluorescence Intensity (a.u.) I₀/I
0 100 1.0
10 85 1.18
20 72 1.39
30 61 1.64

X-ray Diffraction for Comprehensive Structural Determination

Table 5: Representative Crystallographic Data for a 1-Benzhydrylpiperazine Derivative

Parameter Value Reference
Crystal System Monoclinic researchgate.net
Space Group P2₁/c researchgate.net
a (Å) 9.6180(7) researchgate.net
b (Å) 12.9670(10) researchgate.net
c (Å) 19.4020(12) researchgate.net
β (°) 114.716(3) researchgate.net
Volume (ų) 2198.1(3) researchgate.net
Z (Molecules/Unit Cell) 4 researchgate.net

Data for 1-benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine

Thermal Analysis Techniques (TG-DTG/DTA) for Compound Stability and Degradation Pathways

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Derivative Thermogravimetry (DTG), and Differential Thermal Analysis (DTA), are used to investigate the thermal stability and decomposition behavior of this compound. abo.finih.gov These methods measure changes in the physical and chemical properties of a substance as a function of temperature. researchgate.net

A typical TGA/DTA analysis of this compound would proceed in distinct stages:

Dehydration: An initial mass loss observed in the TGA curve at a relatively low temperature (e.g., < 150 °C) would correspond to the loss of the water molecule(s) of hydration. ekb.eg This process would be associated with an endothermic peak in the DTA curve.

Melting: The DTA curve would show a sharp endothermic peak corresponding to the melting point of the anhydrous compound. nih.gov This event occurs without any mass loss in the TGA curve.

Decomposition: At higher temperatures, the TGA curve would show one or more stages of significant mass loss, indicating the thermal degradation of the organic molecule. nih.gov The DTG curve, which is the first derivative of the TGA curve, shows peaks at the temperatures of the maximum rate of mass loss for each decomposition step. netzsch.com These decomposition events are typically associated with exothermic peaks in the DTA curve.

By analyzing the temperature ranges and the percentage of mass loss for each step, the thermal stability of the compound can be determined and its degradation pathway can be proposed. nih.gov

Table 6: Expected Thermal Analysis Events for this compound

Temperature Range (°C) Technique Observed Event Mass Loss (%)
80 - 120 TGA/DTG Dehydration (Loss of H₂O) ~6.6% (for monohydrate)
80 - 120 DTA Endothermic Peak -
90 - 100 DTA Endothermic Peak (Melting) 0
> 200 TGA/DTG Multi-stage Decomposition > 80%

Viscometric Analysis for Biomolecular Interaction Studies

Viscometry is a hydrodynamic technique used to study the interactions between molecules in solution by measuring the solution's viscosity. The viscosity of a solution is sensitive to the size and shape of the solute molecules. When a small ligand like 1-Benzhydrylpiperazine binds to a macromolecule such as a protein or DNA, it can induce conformational changes in the macromolecule, which in turn can alter the viscosity of the solution. nih.gov

Table 7: Hypothetical Viscometric Data for Macromolecule-Ligand Interaction

[1-Benzhydrylpiperazine] (µM) Flow Time (s) Relative Viscosity (η_rel = t/t₀)
0 (Buffer only, t₀) 120.5 1.000
0 (Macromolecule only, t) 135.0 1.120
10 135.8 1.127
20 136.5 1.133
30 137.3 1.139

Analytical Method Development and Validation for Research Applications

The accurate quantification of 1-Benzhydrylpiperazine (also known as norcyclizine) in biological matrices is fundamental for research purposes. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application due to its high sensitivity and selectivity.

Research has led to the development of rapid and simple LC-MS/MS assays for the quantification of 1-Benzhydrylpiperazine in human plasma. nih.govresearchgate.net A common approach involves sample preparation via protein precipitation, often using acetonitrile, which efficiently removes larger protein molecules that could interfere with the analysis. nih.govresearchgate.net To ensure accuracy, an internal standard, such as Cinnarizine, is added to the samples before preparation. nih.govresearchgate.net

Chromatographic separation is typically achieved on a reverse-phase column, such as a C8 or C18 column. nih.govcdc.gov A gradient elution using a mobile phase consisting of an organic solvent like methanol or acetonitrile and an aqueous solution containing a modifier like formic acid allows for the effective separation of 1-Benzhydrylpiperazine from other components in the sample matrix. nih.govresearchgate.net The total analysis time for such methods can be as short as four minutes. nih.govresearchgate.net

Validation of these analytical methods is performed according to established guidelines to ensure reliability. rdd.edu.iqijpsr.com Key validation parameters include linearity, sensitivity (limit of detection and quantitation), precision, accuracy, recovery, and stability. nih.govnih.gov For instance, a validated LC-MS/MS method for norcyclizine demonstrated linearity over a concentration range of 2-200 ng/mL in human plasma, with a lower limit of quantification (LLOQ) of 2 ng/mL. nih.govresearchgate.net The precision of such methods, expressed as relative standard deviation (RSD), is typically below 14%, and the accuracy is within ±8%, indicating a high degree of reliability. nih.govresearchgate.net

Interactive Table: Validation Parameters for a Published LC-MS/MS Method for 1-Benzhydrylpiperazine (Norcyclizine)

Parameter Finding Source
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov, researchgate.net
Sample Matrix Human Plasma nih.gov, researchgate.net
Sample Preparation Protein Precipitation with Acetonitrile nih.gov, researchgate.net
Internal Standard Cinnarizine nih.gov, researchgate.net
Linearity Range 2-200 ng/mL nih.gov, researchgate.net
Correlation Coefficient (r²) ≥0.996 nih.gov, researchgate.net
Lower Limit of Quantification (LLOQ) 2 ng/mL nih.gov, researchgate.net
Intra-day Precision (%RSD) <14% nih.gov, researchgate.net
Inter-day Precision (%RSD) <14% nih.gov, researchgate.net
Accuracy Within ±8% nih.gov, researchgate.net
Recovery >87% nih.gov, researchgate.net

Biotransformation Product Identification Using Advanced Analytical Tools

1-Benzhydrylpiperazine is a known human metabolite of several widely used drugs, including the antihistamines Cinnarizine and Cyclizine (B1669395). core.ac.ukfrontiersin.org The primary metabolic pathway leading to its formation is oxidative N-dealkylation of the parent drug. frontiersin.org The identification and characterization of such biotransformation products are heavily reliant on advanced analytical tools, particularly mass spectrometry.

LC-MS/MS is the cornerstone for metabolite identification. In this technique, the mass spectrometer detects ions based on their mass-to-charge ratio (m/z). For 1-Benzhydrylpiperazine (as the [M+H]⁺ ion), the precursor ion has an m/z of 253.2. nih.govresearchgate.net To enhance selectivity and confirm the identity, tandem mass spectrometry (MS/MS) is employed. The precursor ion is fragmented through collision-induced dissociation (CID), and a specific product ion is monitored. frontiersin.org For 1-Benzhydrylpiperazine, a characteristic and stable product ion is the benzhydryl cation at m/z 167.2. nih.govresearchgate.net The specific transition of the precursor ion to the product ion (e.g., m/z 253.2 → 167.2) serves as a highly selective fingerprint for the molecule, allowing it to be distinguished and quantified even in complex biological samples. nih.govresearchgate.net

Studies on the metabolism of Cinnarizine have identified 1-(diphenylmethyl)piperazine as a metabolite, noting that its formation is catalyzed by cytochrome P450 enzymes, specifically involving CYP2C9, CYP1A1, CYP1A2, and/or CYP2A6. Similarly, cyclizine is extensively N-demethylated in vivo to form norcyclizine (1-Benzhydrylpiperazine). nih.gov

The process of identifying these metabolites involves incubating the parent drug with in vitro systems like human liver microsomes, which contain the metabolic enzymes. The resulting mixture is then analyzed by LC-MS/MS. By comparing the chromatograms of the incubated sample with a control sample, new peaks appear, which are potential metabolites. The mass spectrometer provides the molecular weight of these potential metabolites, and subsequent MS/MS analysis reveals their fragmentation patterns, which helps in elucidating their structure.

Interactive Table: Biotransformation Data for 1-Benzhydrylpiperazine

Parent Drug Biotransformation Product Metabolic Pathway Analytical Tool Precursor/Product Ion (m/z) Source
Cyclizine 1-Benzhydrylpiperazine (Norcyclizine) N-demethylation LC-MS/MS 253.2 → 167.2 nih.gov, researchgate.net
Cinnarizine 1-Benzhydrylpiperazine N-dealkylation LC-MS/MS 253.2 → 167.2 core.ac.uk,

Q & A

Q. Resolution Workflow :

Confirm hydration via Karl Fischer titration.

Re-crystallize and re-analyze mp.

Cross-validate with high-resolution mass spectrometry (HRMS).

Advanced: What experimental designs are recommended for evaluating the bioactivity of 1-Benzhydrylpiperazine derivatives?

Methodological Answer:

  • In vitro assays :
    • Receptor binding : Radioligand displacement assays (e.g., α₁-adrenoceptor antagonism in Group C microwave-synthesized analogs ).
    • Cytotoxicity : MTT assays using cancer cell lines (IC₅₀ determination).
  • In vivo models :
    • Pharmacokinetic studies (e.g., bioavailability via HPLC plasma analysis ).
    • Dose-response curves for hypotensive agents in rodent models .

Q. Data Interpretation :

  • Correlate structural features (e.g., benzhydryl substitution) with activity using QSAR models.
  • Address false positives via counter-screening against unrelated targets.

Advanced: How does microwave-assisted synthesis improve the efficiency of 1-Benzhydrylpiperazine derivatives?

Methodological Answer:
Microwave irradiation enhances:

  • Reaction rate : 6-hour reactions reduced to 1–2 hours via dielectric heating .
  • Yield : 15–20% improvement over conventional heating due to uniform temperature distribution.
  • Selectivity : Reduced dimerization by suppressing side reactions (e.g., Group B vs. Group A in ).

Q. Comparison Table :

MethodTime (h)Yield (%)Energy Input
Conventional6–1270–80High
Microwave1–285–90Moderate

Advanced: What crystallographic insights inform the conformational stability of 1-Benzhydrylpiperazine?

Methodological Answer:

  • Crystal structure : Monoclinic space group P2₁/c with chair conformation of the piperazine ring, stabilized by van der Waals interactions between benzhydryl groups .
  • Thermodynamic stability : Hydrate forms exhibit lower melting entropy (ΔS) due to hydrogen bonding with water molecules .

Q. XRD Parameters :

  • Cell dimensions: a = 10.171(8) Å, b = 9.599(5) Å, c = 15.526(13) Å.
  • Dihedral angle: 55° between piperazine and benzhydryl planes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.